molecular formula C10H8KO4S B167382 2-Naphthyl sulfate potassium salt CAS No. 1733-89-7

2-Naphthyl sulfate potassium salt

Cat. No.: B167382
CAS No.: 1733-89-7
M. Wt: 263.33 g/mol
InChI Key: KPQVGLIXPMOHMI-UHFFFAOYSA-N
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Description

2-Naphthyl sulfate potassium salt is a chemical compound with the molecular formula C10H7KO4S. It is also known as this compound. This compound is a derivative of naphthalene, where a hydrogen atom at the second position of the naphthalene ring is replaced by a sulfooxy group, and the resulting sulfonic acid is neutralized with potassium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyl sulfate potassium salt typically involves the sulfonation of 2-naphthol. The reaction is carried out by treating 2-naphthol with sulfuric acid, which introduces the sulfooxy group at the second position of the naphthalene ring. The resulting sulfonic acid is then neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, concentration, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthyl sulfate potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones.

    Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.

    Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: 2-Naphthol

    Substitution: Various substituted naphthalenes depending on the reagent used

Scientific Research Applications

2-Naphthyl sulfate potassium salt has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme activities.

    Medicine: It has potential therapeutic applications and is studied for its biological activity.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Naphthyl sulfate potassium salt involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in various biochemical reactions, influencing enzyme activities and metabolic pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, altering their function and activity.

Comparison with Similar Compounds

2-Naphthyl sulfate potassium salt can be compared with other similar compounds such as:

    2-Naphthol: Lacks the sulfooxy group and has different reactivity and applications.

    Naphthalene-2-sulfonic acid: Similar structure but in its acid form, not neutralized with potassium.

    1-Naphthalenol, hydrogen sulfate, potassium salt: Positional isomer with the sulfooxy group at the first position.

The uniqueness of this compound lies in its specific reactivity and applications, particularly in the synthesis of complex organic molecules and its role in biochemical studies.

Properties

CAS No.

1733-89-7

Molecular Formula

C10H8KO4S

Molecular Weight

263.33 g/mol

IUPAC Name

potassium;naphthalen-2-yl sulfate

InChI

InChI=1S/C10H8O4S.K/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);

InChI Key

KPQVGLIXPMOHMI-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)[O-].[K+]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)O.[K]

21409-32-5
1733-89-7

Pictograms

Irritant

Related CAS

13146-59-3 (Parent)

Synonyms

2-naphthol sulfate
2-naphthyl sulfate
2-naphthyl sulfate, potassium salt
2-naphthyl sulfate, sodium salt

Origin of Product

United States

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